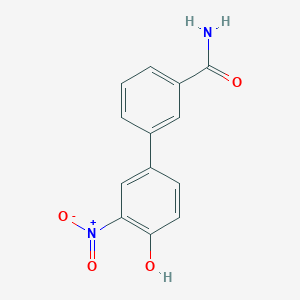
4-(2-Fluoro-5-methoxyphenyl)-2-nitrophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Fluoro-5-methoxyphenyl)-2-nitrophenol, or FMN, is a synthetic compound that has been used in a wide range of scientific research applications. FMN is a fluorinated nitrophenol, which is a type of phenol with a nitro group attached to it. FMN has been studied for its potential applications in various fields, including biochemistry, pharmacology, and toxicology.
Aplicaciones Científicas De Investigación
FMN has been studied for its potential applications in a variety of scientific research fields. In biochemistry, FMN has been used as a fluorescent probe to study the structure and function of proteins. In pharmacology, FMN has been used to study the effects of drugs on the body. In toxicology, FMN has been used to study the toxicity of certain compounds. Moreover, FMN has also been studied for its potential applications in nanotechnology and materials science.
Mecanismo De Acción
The mechanism of action of FMN is not fully understood. However, it is believed that FMN is able to interact with certain proteins and enzymes in the body, which can lead to a variety of biochemical and physiological effects. Specifically, FMN is believed to interact with cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMN are not fully understood. However, there is evidence that FMN can interact with certain proteins and enzymes in the body, leading to changes in their activity and expression. For example, FMN has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to changes in drug metabolism and other biochemical processes. Additionally, FMN has been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in certain medical conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMN is a highly efficient and cost-effective compound for use in scientific research. It is relatively easy to synthesize, and the yields of the reaction are typically 95%. Additionally, FMN is a highly stable compound and can be stored at room temperature without significant degradation. However, FMN is a potentially toxic compound and should be handled with caution in the laboratory.
Direcciones Futuras
Given its potential applications in various scientific research fields, FMN has a great potential for future research. Some potential future directions for FMN include further studies on its biochemical and physiological effects, as well as its potential applications in nanotechnology and materials science. Additionally, FMN could be studied for its potential applications in drug development and drug delivery systems. Moreover, FMN could be studied for its potential applications in medical diagnostics and therapeutics.
Métodos De Síntesis
The synthesis of FMN involves the reaction of 2-fluoro-5-methoxyphenol with nitric acid. The reaction is carried out in an aqueous solution with a slight excess of nitric acid. The reaction produces a yellow-colored solution of FMN, which can be isolated by vacuum distillation. The yield of the reaction is typically 95%, making it a highly efficient synthesis method.
Propiedades
IUPAC Name |
4-(2-fluoro-5-methoxyphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO4/c1-19-9-3-4-11(14)10(7-9)8-2-5-13(16)12(6-8)15(17)18/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHVHPCTOMTLNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686270 |
Source


|
| Record name | 2'-Fluoro-5'-methoxy-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-5-methoxyphenyl)-2-nitrophenol | |
CAS RN |
1261897-48-6 |
Source


|
| Record name | 2'-Fluoro-5'-methoxy-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














